molecular formula C9H13N3O4 B2675721 Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate CAS No. 220131-60-2

Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate

Cat. No. B2675721
CAS RN: 220131-60-2
M. Wt: 227.22
InChI Key: IXDAMGOOPXGHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate is a chemical compound with the molecular formula C9H13N3O4 . It is a member of the pyrazole family, which are known as versatile scaffolds in organic synthesis and medicinal chemistry .


Synthesis Analysis

Pyrazoles, including Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure of similar compounds has been confirmed by NMR spectroscopy (1 H, 13 C), X-ray crystallography, and MS data .


Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

The average mass of Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate is 227.217 Da and the monoisotopic mass is 227.090607 Da .

Scientific Research Applications

1. Synthesis and Structural Studies

  • Diethyl 1H-pyrazole-3,5-dicarboxylate has been investigated for its structural properties using techniques like density functional theory (DFT), revealing insights into its vibrational frequencies and electronic spectra (N. U. Sri et al., 2012).
  • This compound's crystal structure has been studied, demonstrating its ability to form stable complexes with other substances, as shown in a study where it formed a double helical supramolecular structure with (+)-amphetamine (F. Reviriego et al., 2006).

2. Anticancer Research

  • Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate derivatives have been synthesized and evaluated for their anticancer properties. Some derivatives showed superior anti-proliferative activities compared to the established anticancer agent paclitaxel (Sindhu Jose, 2017).

3. Synthesis of Novel Compounds

  • The compound has been used in the synthesis of novel derivatives with potential applications. For example, its derivatives have been explored for selective antagonism for the A2A adenosine receptor, which can be used as potent pesticide lead compounds (Lingyun Xiao et al., 2008).

4. Drug Development and Synthesis

  • It has been employed as a starting material in the synthesis of key intermediates for drugs. A notable example is its use in developing a new process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid, a key intermediate of the drug darolutamide (László Poszávácz et al., 2023).

5. Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives, including those derived from diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate, have shown potential as antimicrobial and anticancer agents. They have been found to exhibit significant activities in preliminary in vitro studies (H. Hafez et al., 2016).

6. Synthesis of Antipsychotic Agents

  • Derivatives of diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate have been explored in the synthesis of potential antipsychotic agents. These studies have focused on novel compounds that do not interact with dopamine receptors, offering new pathways for antipsychotic drug development (L. Wise et al., 1987).

Safety and Hazards

While specific safety and hazard information for Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate is not available, similar compounds may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Pyrazoles, including Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their increasing popularity in several fields of science suggests that they will continue to be the focus of many techniques, especially due to their frequent use as scaffolds in the synthesis of bioactive chemicals .

properties

IUPAC Name

diethyl 5-aminopyrazole-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-3-15-8(13)6-5-11-12(7(6)10)9(14)16-4-2/h5H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDAMGOOPXGHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 5-amino-1H-pyrazole-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.